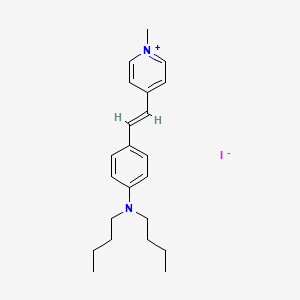
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a type of styryl dye, which is characterized by its ability to exhibit strong fluorescence. It is commonly used as a fluorescent probe in various research applications due to its sensitivity to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 4-(dibutylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired styryl dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the original compound.
Scientific Research Applications
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of photonic and optical materials due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide involves its ability to absorb light and emit fluorescence. The compound’s fluorescence properties are influenced by its environment, making it a valuable tool for detecting changes in pH, polarity, and other factors. The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, which can be studied using fluorescence spectroscopy.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide
- 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
- 2-(4-(Dimethylamino)styryl)-1-ethylpyridinium iodide
Uniqueness
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide is unique due to its specific structural features, which confer distinct fluorescence properties. Compared to similar compounds, it exhibits different absorption and emission spectra, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
95378-72-6 |
|---|---|
Molecular Formula |
C22H31IN2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C22H31N2.HI/c1-4-6-16-24(17-7-5-2)22-12-10-20(11-13-22)8-9-21-14-18-23(3)19-15-21;/h8-15,18-19H,4-7,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PGTCZFDOIBFYTL-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


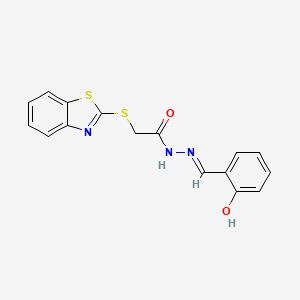

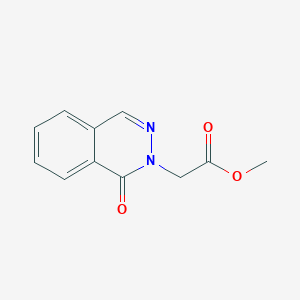
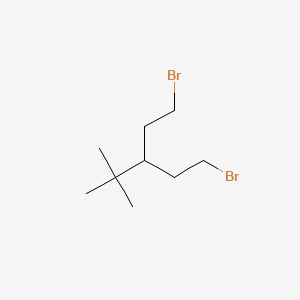

![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
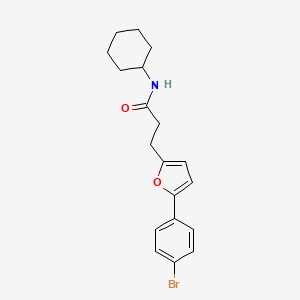
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
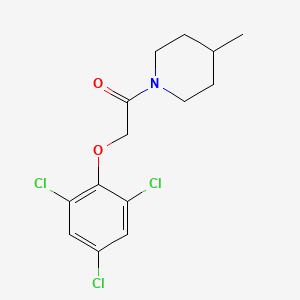
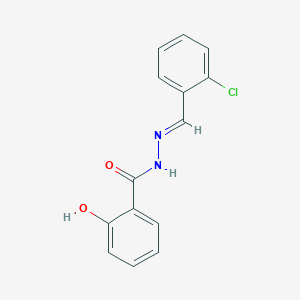
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
